- Efficient catalytic conversion of pyridine N-oxides to pyridine with an oxorhenium(V) catalyst, Organic Letters, 2000, 2(22), 3525-3526

Cas no 939-23-1 (4-Phenylpyridine)

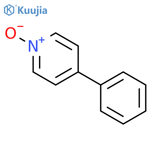

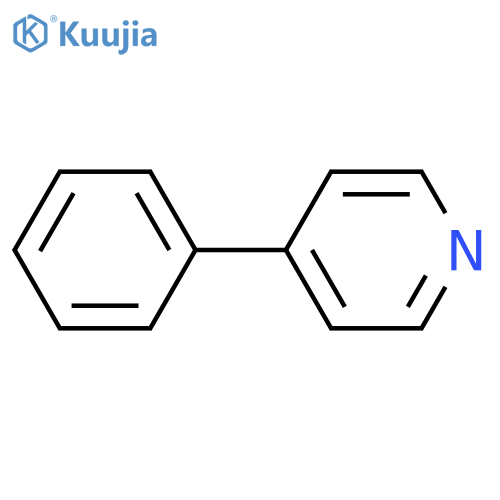

4-Phenylpyridine structure

Nome del prodotto:4-Phenylpyridine

4-Phenylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Phenylpyridine

- TIMTEC-BB SBB008518

- 4-Aza-1,1'-biphenyl

- 4-phenyl-pyridin

- p-Phenylpyridine

- Pyridine, 4-phenyl-

- 4-PYRIDYLBENZENE

- 4-AZABIPHENYL

- 4-Phenyl-pyridine

- phenylpyridine

- Pyridine,4-phenyl

- 4-Phenylpyridine (ACI)

- NSC 70375

- NSC 77935

- γ-Phenylpyridine

- 5SH

- MFCD00006420

- EN300-49165

- ?-Phenylpyridine

- FT-0619412

- CS-W018018

- UNII-452KD9YCG7

- 5-20-07-00549 (Beilstein Handbook Reference)

- NSC77935

- BDBM50121955

- 4-Phenylpyridin

- BRN 0110490

- EINECS 213-357-4

- DTXSID5022140

- CHEMBL109074

- 452KD9YCG7

- AC-5099

- Pyridine, phenyl-

- DS-14724

- phenyl-pyridine

- Q27258800

- CHEBI:173662

- 52642-16-7

- HMS2268O18

- AMY32754

- SMR000112292

- NS00039765

- MLS002206281

- InChI=1/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9

- SCHEMBL19003057

- SY021647

- NCGC00247406-01

- W-100225

- 4-Phenylpyridine, 97%

- NSC-77935

- SCHEMBL124353

- AKOS005255288

- P0162

- NSC70375

- NSC-70375

- 939-23-1

- DB-031355

- NSC 70375; NSC 77935; p-Phenylpyridine; gamma-Phenylpyridine

-

- MDL: MFCD00006420

- Inchi: 1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H

- Chiave InChI: JVZRCNQLWOELDU-UHFFFAOYSA-N

- Sorrisi: N1C=CC(C2C=CC=CC=2)=CC=1

Proprietà calcolate

- Massa esatta: 155.073499g/mol

- Carica superficiale: 0

- XLogP3: 2.6

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta legami ruotabili: 1

- Massa monoisotopica: 155.073499g/mol

- Massa monoisotopica: 155.073499g/mol

- Superficie polare topologica: 12.9Ų

- Conta atomi pesanti: 12

- Complessità: 121

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

- Peso molecolare: 155.20

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.1088 (rough estimate)

- Punto di fusione: 74.0 to 77.0 deg-C

- Punto di ebollizione: 281°C(lit.)

- Punto di infiammabilità: 111.1ºC

- Indice di rifrazione: 1.6210 (estimate)

- Coefficiente di ripartizione dell'acqua: dissoluzione

- PSA: 12.89000

- LogP: 2.74860

- Solubilità: dissolvere in acqua

4-Phenylpyridine Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36

- CODICI DEL MARCHIO F FLUKA:10

- RTECS:UT7141000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Conservazione a freddo

- Classe di pericolo:IRRITANT, KEEP COLD

4-Phenylpyridine Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-Phenylpyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM120776-10g |

4-Phenylpyridine |

939-23-1 | 95%+ | 10g |

$59 | 2024-07-19 | |

| Chemenu | CM120776-25g |

4-Phenylpyridine |

939-23-1 | 95%+ | 25g |

$108 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HL877-25g |

4-Phenylpyridine |

939-23-1 | 97% | 25g |

¥1084.0 | 2022-06-10 | |

| TRC | P336505-10g |

4-Phenylpyridine |

939-23-1 | 10g |

$ 1286.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-100g |

4-Phenylpyridine |

939-23-1 | 95% | 100g |

¥2416.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-25g |

4-Phenylpyridine |

939-23-1 | 95% | 25g |

¥555.0 | 2022-04-27 | |

| Enamine | EN300-49165-0.5g |

4-phenylpyridine |

939-23-1 | 95% | 0.5g |

$32.0 | 2023-06-04 | |

| Enamine | EN300-49165-25.0g |

4-phenylpyridine |

939-23-1 | 95% | 25g |

$159.0 | 2023-06-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-5g |

4-Phenylpyridine |

939-23-1 | 95% | 5g |

¥142.0 | 2022-04-27 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P33429-25G |

4-Phenylpyridine |

939-23-1 | 97% | 25G |

1769.79 | 2021-05-17 |

4-Phenylpyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Dichloromethane ; 1 h, 23 °C

Riferimento

- Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexes, Tetrahedron Letters, 2008, 49(9), 1488-1491

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Toluene ; 1 h, 26 °C

Riferimento

- Re(VII) complex of N-fused tetraphenylporphyrin, Chemical Communications (Cambridge, 2005, (36), 4589-4591

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene , Water

Riferimento

- Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosphine), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Gold Solvents: 1,4-Dioxane ; 1 h, 1 atm, 30 °C

Riferimento

- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Palladium (WA30 anion exchange resin) Solvents: Dimethylacetamide ; 12 h, 80 °C

Riferimento

- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Palladium (metal-organic gel supported) Solvents: Methanol ; rt → 60 °C; 1 h, 60 °C

Riferimento

- Metal-organic gels as functionalisable supports for catalysis, New Journal of Chemistry, 2009, 33(5), 1070-1075

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Catalysts: (SP-5-15)-[4-Methyl-2,7,12,17-tetraphenyl-4,21,22,23-tetraazapentacyclo[16.2.1.1… Solvents: Toluene ; 24 h, 80 °C

Riferimento

- Cooperation between metal and ligand in oxygen atom transport by N-confused porphyrin oxorhenium(V) complexes, Dalton Transactions, 2012, 41(30), 9154-9157

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ; 1 h, 30 °C

Riferimento

- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides, Chemistry - A European Journal, 2011, 17(6), 1768-1772

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C

Riferimento

- Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst, Journal of Organometallic Chemistry, 2003, 687(2), 327-336

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Magnesium oxide , 2759016-37-8 Solvents: 1,2-Dimethoxyethane ; 24 h, 100 °C

Riferimento

- Molecular engineered palladium single atom catalysts with an M-C1N3 subunit for Suzuki coupling, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(18), 11427-11432

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Dichloro(dicyclohexylphenylphosphine)[tris(1,1-dimethylethyl)phosphine]palladium (polypropylene-bound) Solvents: Ethanol , Water ; 15 h, 75 °C

Riferimento

- Tunable Palladium-FibreCats for Aryl Chloride Suzuki Coupling with Minimal Metal Leaching, Organometallics, 2008, 27(21), 5605-5611

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ; 3.5 h, reflux

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

Riferimento

- Cross-coupling reactions with boronic acids in water catalysed by oxime-derived palladacycles, Journal of Organometallic Chemistry, 2002, 663(1-2), 46-57

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene

Riferimento

- Efficient coupling of heteroaryl bromides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst, Tetrahedron Letters, 2001, 42(33), 5659-5662

4-Phenylpyridine Raw materials

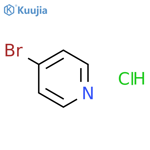

- 4-Phenylpyridine N-oxide

- 4-Bromopyridine hydrochloride

- 4-bromopyridine

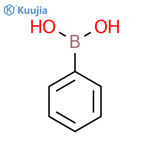

- Phenylboronic acid

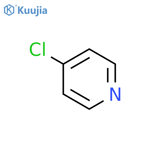

- 4-Chloropyridine

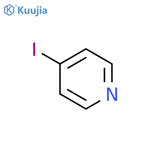

- 4-Iodopyridine

4-Phenylpyridine Preparation Products

4-Phenylpyridine Fornitori

Amadis Chemical Company Limited

Membro d'oro

(CAS:939-23-1)4-Phenylpyridine

Numero d'ordine:A11048

Stato delle scorte:in Stock

Quantità:100g

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:41

Prezzo ($):284.0

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:939-23-1)4-Phenylpyridine

Numero d'ordine:1682774

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 18:21

Prezzo ($):discuss personally

4-Phenylpyridine Letteratura correlata

-

Liang Zhao,Ran Duan,Peng-Fei Zhuang,Hui Zheng,Cheng-Qi Jiao,Jun-Li Wang,Cheng He,Tao Liu Dalton Trans. 2015 44 12613

-

2. 361. N-oxides and related compounds. Part XI. Mononitration of 2-, 3-, and 4-phenyl- and 2- and 4-benzyl-pyridine 1-oxideA. R. Hands,A. R. Katritzky J. Chem. Soc. 1958 1754

-

J. D. Cook,B. J. Wakefield J. Chem. Soc. C 1969 2376

-

4. CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridinesRobert Forsyth,Frank Lee Pyman J. Chem. Soc. 1926 129 2912

-

H. H. Huang J. Chem. Soc. D 1969 815a

939-23-1 (4-Phenylpyridine) Prodotti correlati

- 123333-55-1(4,4'-Dipyridine hydrate)

- 599-79-1(Sulfasalazine)

- 36913-39-0(N-Methyl-4-phenylpyridinium Iodide)

- 4423-10-3(4-(p-Tolyl)pyridine)

- 100-43-6(4-ethenylpyridine)

- 553-26-4(4-(pyridin-4-yl)pyridine)

- 100-48-1(4-Cyanopyridine)

- 1149-23-1(Dihydropyridine)

- 477768-22-2(N,N-dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide)

- 932841-53-7(2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid)

Fornitori consigliati

atkchemica

(CAS:939-23-1)4-Phenylpyridine

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-23-1)4-Phenylpyridine

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta